Dimethyl 5-(2-aminoethoxy)isophthalate
Description
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester is an organic compound with a complex structure that includes an aminoethoxy group attached to a benzene ring, which is further substituted with two carboxylic acid ester groups
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
dimethyl 5-(2-aminoethoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H15NO5/c1-16-11(14)8-5-9(12(15)17-2)7-10(6-8)18-4-3-13/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
LPWPAHYKOODDPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCCN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation from Dimethyl 5-Aminoisophthalate via Nucleophilic Substitution
One common synthetic route involves the nucleophilic substitution on dimethyl 5-aminoisophthalate with a suitable 2-haloethoxy derivative or via carbamate intermediates.
- Starting Material: Dimethyl 5-aminoisophthalate (CAS 99-27-4)
- Intermediate Formation: The amino group is often protected or converted into a carbamate to facilitate ether formation.
- Alkylation: Reaction with 2-bromoethyl derivatives or propargyl carbamates to introduce the 2-aminoethoxy side chain.
Example Experimental Procedure:
- Dissolution of dimethyl 5-aminoisophthalate in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
- Addition of 2-bromoethyl carbamate derivatives under nitrogen atmosphere with stirring.
- Heating at elevated temperatures (75–180 °C) to promote substitution and condensation.
- Isolation of the product by precipitation upon cooling and filtration.
Reaction Conditions and Yield:
| Step Description | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suspension of dimethyl 5-aminoisophthalate in water, diazotization with NaNO2 at -5 °C | 0.25 h at -5 °C, followed by fluoroboric acid addition at 0 °C for 0.5 h, then heating at 110 °C | 44% | Formation of diazonium salt intermediate |
| Reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) | Reflux for 3 h with 3.75 eq LiAlH4 | 70% | Conversion to corresponding alcohol |
| Alkylation with propargyl carbamate derivatives in THF/methanol mixture | Room temperature stirring for 3 h | Not specified | Used in synthesis of propargyl carbamate intermediate |
This method is elaborated in the synthesis of dimethyl 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalate, a closely related compound, where the aminoethoxy side chain is introduced via carbamate chemistry.
Carbamate-Mediated Introduction of the 2-Aminoethoxy Group
A more refined approach uses carbamate protection and subsequent substitution to install the 2-aminoethoxy moiety:
- Preparation of prop-2-yn-1-yl N-(2-bromoethyl)carbamate as a key intermediate.
- Reaction of this carbamate with dimethyl 5-hydroxyisophthalate or dimethyl 5-aminoisophthalate under basic conditions to form dimethyl 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalate.
- Hydrolysis of the ester groups to corresponding acids if needed.
- Use of solvents such as tetrahydrofuran (THF), methanol, or NMP.
- Base-mediated substitution reactions at room temperature or mild heating.
- Purification by extraction and chromatographic techniques.
This method allows for the introduction of a protected aminoethoxy group that can be further modified or deprotected as required.
Reduction and Functional Group Transformations
Reduction of dimethyl 5-aminoisophthalate to corresponding alcohols or other functional groups is often performed using lithium aluminum hydride (LiAlH4):
| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithium aluminum hydride | THF | Reflux | 3 h | 70% | Conversion to alcohol intermediate |
This step is crucial for modifying the ester or amine functionalities to enable further substitution or coupling reactions.
Summary of Representative Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Yield (%) | Product Description |
|---|---|---|---|
| Diazotization of dimethyl 5-aminoisophthalate | HCl, NaNO2, HBF4, water, -5 to 0 °C, then heating to 110 °C | 44% | Diazonium salt intermediate |
| Reduction with LiAlH4 | THF, reflux, 3 h | 70% | Alcohol derivative |
| Alkylation with propargyl carbamate | THF/methanol, room temperature, 3 h | Not specified | Dimethyl 5-(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethoxy)isophthalate |
| Hydrolysis of ester groups | LiOH, THF/methanol, room temperature, 3 h | Quantitative | Corresponding dicarboxylic acid derivative |
Purification and Characterization
- Purification: Flash chromatography on silica gel using ethyl acetate/hexane mixtures is common.
- Isolation: Precipitation by addition of water or ether, followed by filtration.
- Characterization: NMR (1H, 13C), LC-MS, HPLC, and IR spectroscopy confirm structure and purity.
Notes on Experimental Observations
- The diazotization step is sensitive to temperature and pH, requiring careful control to avoid side reactions.
- Lithium aluminum hydride reductions are performed under inert atmosphere due to reagent sensitivity.
- Carbamate protection facilitates selective functionalization of the aminoethoxy side chain.
- Yields vary depending on scale, purity of reagents, and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethoxy group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The ester groups can also undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester: Similar structure but with a hydroxy group instead of an amino group.
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups.
Uniqueness
5-(2-Aminoethoxy)-1,3-benzenedicarboxylic acid 1,3-dimethyl ester is unique due to the presence of both amino and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
